Hexaphenyldistannane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22333. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/6C6H5.2Sn/c6*1-2-4-6-5-3-1;;/h6*1-5H;; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPQJVJCJITJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Sn2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1064-10-4 | |

| Record name | 1,1,1,2,2,2-Hexaphenyldistannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1064-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Hexaphenyldistannane: A Comprehensive Technical Guide

CAS Number: 1064-10-4

This guide provides an in-depth technical overview of Hexaphenyldistannane, catering to researchers, scientists, and professionals in drug development. It covers the compound's properties, synthesis, and relevant biological activities, presenting data in a structured and accessible format.

Physicochemical and Structural Data

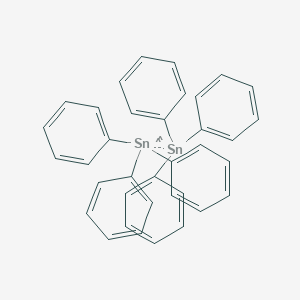

This compound, also known as hexaphenylditin, is an organotin compound with the chemical formula C36H30Sn2. It consists of two triphenyltin units joined by a tin-tin bond.

| Property | Value | Reference |

| Molecular Formula | C36H30Sn2 | --INVALID-LINK-- |

| Molecular Weight | 700.04 g/mol | --INVALID-LINK-- |

| Appearance | Colorless solid | Generic knowledge |

| Melting Point | 232-234 °C | Generic knowledge |

| Solubility | Insoluble in water, soluble in organic solvents like benzene and chloroform. | Generic knowledge |

Spectroscopic Data

| Spectroscopy | Data Highlights | Reference |

| Mass Spectrometry (EI) | Key fragments (m/z): 351 ([M/2]+), 273, 197, 120, 77. | --INVALID-LINK-- |

| ¹H NMR | Aromatic protons typically appear as a multiplet in the range of 7.2-7.8 ppm. | Generic spectroscopic principles |

| ¹³C NMR | Aromatic carbons show signals between 128 and 145 ppm. | Generic spectroscopic principles |

| ¹¹⁹Sn NMR | The chemical shift is a key indicator of the coordination environment of the tin atom. | [1][2] |

| Infrared (IR) | Characteristic peaks for phenyl groups are observed. | Generic spectroscopic principles |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reductive coupling of a triphenyltin halide.

Reaction: 2 (C6H5)3SnCl + 2 Na → (C6H5)3Sn-Sn(C6H5)3 + 2 NaCl

Materials:

-

Triphenyltin chloride ((C6H5)3SnCl)

-

Sodium metal (Na)

-

Anhydrous toluene

-

Anhydrous ethanol

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve triphenyltin chloride in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Carefully add small pieces of sodium metal to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours.

-

After the reaction is complete (indicated by the consumption of sodium), cool the mixture to room temperature.

-

Cautiously add anhydrous ethanol to quench any unreacted sodium.

-

Filter the mixture to remove sodium chloride and any other insoluble byproducts.

-

Wash the filtrate with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., benzene/ethanol) to obtain pure, colorless crystals of this compound.

Biological Activity and Signaling Pathways

Organotin compounds, including triphenyltin derivatives, are known for their biological activity, which often stems from their interaction with cellular components. Triphenyltin compounds have been shown to exhibit cytotoxic effects and can interfere with key biological processes.[3][4]

One of the proposed mechanisms of action for triphenyltin compounds involves the disruption of mitochondrial function. Specifically, they can act as inhibitors of the H+-ATPase, which is a critical enzyme in cellular energy production.[5]

Potential Signaling Pathway Disruption by Triphenyltin Compounds

Triphenyltin (TPT) compounds can interfere with cellular signaling, including pathways involving nuclear receptors like the Retinoid X Receptor (RXR) and Liver X Receptor (LXR).[6] This can disrupt cholesterol homeostasis and steroidogenesis.

Caption: Interaction of Triphenyltin with Cellular Targets.

Applications in Organic Synthesis

This compound serves as a useful reagent in organic synthesis, particularly in radical reactions. The relatively weak tin-tin bond can be cleaved homolytically by heat or light to generate triphenyltin radicals, [(C6H5)3Sn•].

Experimental Workflow: Radical-Mediated Reaction

This workflow illustrates the use of this compound as a source of triphenyltin radicals for a hypothetical radical cyclization reaction.

Caption: Workflow for a Radical Cyclization Reaction.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the mechanism of action of triphenyltin on proton conduction by the H+-ATPase of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PMC [pmc.ncbi.nlm.nih.gov]

Hexaphenyldistannane: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of hexaphenyldistannane, (C₆H₅)₃Sn-Sn(C₆H₅)₃. The document traces the origins of its synthesis to the pioneering days of organometallic chemistry in the mid-19th century and details the key synthetic methodologies that were historically employed. A summary of its physicochemical and structural properties is presented in tabular format for clarity. Detailed experimental protocols for seminal synthetic routes are provided, alongside graphical representations of historical timelines, reaction mechanisms, and experimental workflows to facilitate a deeper understanding of this foundational organotin compound.

Introduction: The Dawn of Organotin Chemistry

The field of organotin chemistry, the study of compounds containing tin-carbon bonds, has its roots in the mid-19th century. In 1849, Edward Frankland's isolation of diethyltin diiodide marked a significant milestone.[1][2] Shortly after, in 1852, Carl Löwig reported the synthesis of alkyltin compounds through the reaction of alkyl halides with a tin-sodium alloy, an observation that is widely considered the genesis of organotin chemistry.[1][2][3] It was within this fertile scientific landscape that the synthesis of compounds featuring direct metal-metal bonds, such as this compound, became an achievable goal. While a single definitive "discovery" of this compound is not prominently documented, the first successful synthesis is attributed to Albert Ladenburg in 1870, who prepared it by the reaction of triphenyltin iodide with sodium. This work was a crucial step in understanding the catenation abilities of metallic elements.

Historical Synthetic Methodologies

The early syntheses of this compound relied on reductive coupling reactions, a testament to the ingenuity of 19th and early 20th-century chemists. The two primary historical methods are detailed below.

Wurtz-Fittig Type Reaction

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, involves the reductive coupling of an aryl halide and an alkyl halide with sodium metal. In the case of this compound, a variation of this reaction using an organotin halide is employed. The reaction of a triphenyltin halide (typically chloride or iodide) with a reducing agent like sodium metal in an anhydrous solvent such as diethyl ether or benzene leads to the formation of the tin-tin bond.

The overall reaction can be represented as:

2 (C₆H₅)₃Sn-X + 2 Na → (C₆H₅)₃Sn-Sn(C₆H₅)₃ + 2 NaX (where X = Cl, I)

This method, while foundational, often suffered from side reactions and difficulties in purification.

Reduction of Triphenyltin Hydride

Another early method involved the decomposition or reaction of triphenyltin hydride. In certain conditions, particularly in the presence of amines or other catalysts, triphenyltin hydride can undergo dehydrocondensation to yield this compound and hydrogen gas.[4][5]

2 (C₆H₅)₃Sn-H → (C₆H₅)₃Sn-Sn(C₆H₅)₃ + H₂

This reaction highlighted the reactivity of the Sn-H bond and provided an alternative route to the distannane.

Quantitative Data Summary

This compound is a white, crystalline solid. Its key physical, spectroscopic, and crystallographic data are summarized in the following tables.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₃₆H₃₀Sn₂ |

| Molecular Weight | 700.04 g/mol |

| Appearance | White to off-white powder or crystals[1] |

| Melting Point | 232-237 °C[1][6] |

| Solubility | Soluble in diethyl ether, chloroform.[6] |

| ¹H NMR (CDCl₃) | ~7.2-7.8 ppm (multiplet, aromatic protons) |

| ¹³C NMR (CDCl₃) | ~128-138 ppm (multiple signals, aromatic carbons) |

| ¹¹⁹Sn NMR (CDCl₃) | ~ -80 to -100 ppm |

| IR (KBr, cm⁻¹) | ~3050 (aromatic C-H stretch), ~1480, 1430 (aromatic C=C stretch), ~1070, 730, 695 (C-H bending) |

| Mass Spec (EI) | m/z 700 (M+), fragments corresponding to loss of phenyl groups (e.g., m/z 623, 350, 273, 197, 120, 77) |

Note: Specific NMR chemical shifts can vary slightly depending on the solvent and experimental conditions. The values provided are typical ranges for the phenyl groups.

Table 2: Crystallographic Data for this compound Polymorphs

| Parameter | Monoclinic Polymorph | Triclinic Polymorph |

| Space Group | P2₁/c | P-1 |

| a (Å) | 19.240(3) | 10.113(1) |

| b (Å) | 9.146(2) | 10.138(1) |

| c (Å) | 19.351(2) | 10.155(1) |

| α (°) | 90 | 60.01(1) |

| β (°) | 118.87(1) | 60.11(1) |

| γ (°) | 90 | 60.23(1) |

| Sn-Sn bond length (Å) | 2.780(4) and 2.759(4) | 2.773(1) |

Experimental Protocols

The following are representative protocols for the historical synthesis of this compound, adapted from the principles of the original methods. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Synthesis via Wurtz-Fittig Type Reaction from Triphenyltin Chloride

Materials:

-

Triphenyltin chloride ((C₆H₅)₃SnCl)

-

Sodium metal, finely dispersed

-

Anhydrous toluene or xylene

-

Anhydrous hexane

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene and sodium metal.

-

The mixture is heated to the melting point of sodium (97.8 °C) and stirred vigorously to create a fine dispersion of the metal.

-

The dispersion is allowed to cool to room temperature while stirring continues.

-

A solution of triphenyltin chloride in anhydrous toluene is added dropwise to the sodium dispersion over 30 minutes. An exothermic reaction should be observed.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for 4-6 hours with vigorous stirring.

-

The mixture is then cooled to room temperature, and any unreacted sodium is destroyed by the careful, dropwise addition of ethanol.

-

The mixture is filtered to remove sodium chloride and other insoluble by-products.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude solid is washed with cold anhydrous hexane to remove any unreacted triphenyltin chloride.

-

The white solid is then recrystallized from a suitable solvent such as a toluene/hexane mixture to yield pure this compound.

Visualizations

The following diagrams illustrate the historical development, a key reaction mechanism, and a typical experimental workflow for the synthesis of this compound.

Conclusion

This compound holds a significant place in the history of chemistry as one of the earliest examples of a stable compound with a direct, unsupported metal-metal bond. Its synthesis, dating back to the work of Ladenburg, was a direct consequence of the pioneering efforts in organometallic chemistry in the 19th century. The historical synthetic routes, primarily based on Wurtz-Fittig type couplings, laid the groundwork for the development of more sophisticated methods for creating polymetallic systems. The structural and spectroscopic data presented herein provide a quantitative basis for the characterization of this important molecule, which continues to be a reference point in the study of organotin chemistry.

References

An In-depth Technical Guide to the Spectroscopic Data of Hexaphenyldistannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hexaphenyldistannane, a key organotin compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in various scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the phenyl protons. Due to the complex coupling patterns and potential for overlapping signals, the spectrum typically appears as a multiplet in the aromatic region.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.2 - 7.6 | Multiplet | Phenyl protons (C₆H₅) |

Note: The exact chemical shift and multiplicity can vary depending on the solvent and the spectrometer's field strength.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the different carbon atoms of the phenyl rings.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~128 - 138 | Phenyl carbons (C₆H₅) |

Note: The spectrum will show multiple signals in this range corresponding to the ipso, ortho, meta, and para carbons of the phenyl groups. The exact chemical shifts are influenced by the tin atoms and the solvent.

¹¹⁹Sn NMR Data

¹¹⁹Sn NMR is a crucial technique for directly probing the tin environment. The chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For hexa-substituted distannanes, the chemical shift provides valuable structural information.

Table 3: ¹¹⁹Sn NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| -80 to -120 |

Note: This is a typical range for hexaorganodistannanes. The exact value can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing its vibrational modes. The IR spectrum of this compound is dominated by the vibrations of the phenyl groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | Aromatic C-H stretch |

| ~1580, ~1480, ~1430 | Aromatic C=C ring stretching |

| ~730, ~695 | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum shows the molecular ion peak and characteristic fragments resulting from the cleavage of the Sn-Sn and Sn-C bonds.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 702 | [Sn₂(C₆H₅)₆]⁺ (Molecular Ion) |

| 351 | [Sn(C₆H₅)₃]⁺ |

| 274 | [Sn(C₆H₅)₂]⁺ |

| 197 | [Sn(C₆H₅)]⁺ |

| 120 | [Sn]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The m/z values are based on the most abundant isotopes of tin and carbon.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving an appropriate amount of the solid compound in a deuterated solvent (e.g., CDCl₃, C₆D₆). The concentration typically ranges from 5-20 mg/mL for ¹H and ¹³C NMR, and may be higher for ¹¹⁹Sn NMR.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed.

-

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum.

-

¹¹⁹Sn NMR: A proton-decoupled experiment is performed. Due to the low natural abundance and lower gyromagnetic ratio of ¹¹⁹Sn, a larger number of scans may be required to obtain a good signal-to-noise ratio. Tetramethyltin (SnMe₄) is often used as an external reference.

-

IR Spectroscopy

-

Sample Preparation: As this compound is a solid, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

-

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

ATR: A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization Method: Electron Ionization (EI) is a common method for organometallic compounds.

-

Instrumentation: A mass spectrometer capable of EI is used, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range to include the molecular ion and expected fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Hexaphenyldistannane: A Technical Guide to its Toxicology and Safety

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data for Hexaphenyldistannane is limited. Much of the information in this guide is extrapolated from studies on structurally similar triphenyltin (TPT) compounds, such as triphenyltin hydroxide (TPTH) and triphenyltin chloride (TPTC). This approach is taken to provide a comprehensive overview of the potential hazards, but it should be noted that the toxicological profile of this compound has not been fully investigated.

Executive Summary

This compound is an organotin compound with a high potential for toxicity. Safety Data Sheets (SDS) consistently classify it as fatal if inhaled and toxic if swallowed or in contact with skin. It is also recognized as being very toxic to aquatic life with long-lasting effects. Due to the scarcity of specific toxicological studies on this compound, this guide synthesizes available data on the compound and leverages the more extensive research on triphenyltin (TPT) compounds to provide a robust understanding of its potential hazards. The primary toxicological concerns associated with phenyltin compounds include acute toxicity, neurotoxicity, immunotoxicity, and developmental and reproductive toxicity. This document provides a detailed overview of these effects, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key toxicological pathways and workflows.

Hazard Identification and Classification

This compound is classified as a highly toxic substance. The primary routes of exposure are inhalation, ingestion, and dermal contact.

GHS Hazard Statements:

-

H301: Toxic if swallowed

-

H311: Toxic in contact with skin

-

H330: Fatal if inhaled

-

H410: Very toxic to aquatic life with long lasting effects

Quantitative Toxicological Data

Quantitative data for this compound is scarce. The following tables summarize the available data for this compound and its close structural analogs, the triphenyltin compounds.

Table 1: Acute Toxicity Data for this compound

| Test Substance | Species | Route | Toxicity Value | Reference |

| Hexaphenylditin | House and Deer Mice | Oral | Approximate Lethal Dose (ALD) data available* | [1] |

*Note: A study on the acute oral toxicity of 933 chemicals in house and deer mice included Hexaphenylditin (CAS No. 1064-10-4). While the exact ALD value is not detailed in the available summary, this indicates that experimental data on the acute oral toxicity of this compound exists[1].

Table 2: Acute Toxicity Data for Triphenyltin (TPT) Compounds (Surrogates for this compound)

| Test Substance | Species | Route | Toxicity Value (LD50/LC50) | Reference |

| Triphenyltin Hydroxide | Rat (male) | Oral | 156 mg/kg | [2] |

| Triphenyltin Hydroxide | Rat (female) | Oral | 268 mg/kg | [3] |

| Triphenyltin Hydroxide | Rabbit | Dermal | 127 mg/kg | [4] |

| Triphenyltin Hydroxide | Rat | Inhalation (4h) | 0.06 mg/L | [4] |

| Triphenyltin Chloride | Rat | Oral | 190 mg/kg | [5] |

| Triphenyltin Chloride | Gilthead seabream (embryo) | Aquatic | 34.2 µg/L (24h LC50) | [6] |

| Triphenyltin Hydroxide | Mallard Duck | Oral | 378 mg/kg | [2] |

Table 3: Developmental and Reproductive Toxicity of Triphenyltin Hydroxide (TPTH)

| Species | Exposure | Effect | NOAEL/LOAEL | Reference |

| Mouse | Gestation days 6-17 (oral) | Embryotoxicity | NOAEL < 3.75 mg/kg bw/day | [7] |

| Rat | 2-generation study | Decreased litter size, effects on liver and spleen | - | [8] |

Mechanisms of Toxicity

The toxicity of phenyltin compounds is believed to be multifactorial, targeting several key cellular processes.

Mitochondrial Dysfunction

Triphenyltin compounds are potent inhibitors of mitochondrial ATP synthase[4]. This inhibition disrupts oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately cell death.

Endocrine Disruption

Triphenyltin compounds are considered endocrine disruptors[3]. They have been shown to modulate the activity of nuclear receptors, including the Liver X Receptor (LXR) and Retinoid X Receptor (RXR), which play crucial roles in cholesterol metabolism and other cellular processes[9]. This can lead to disruptions in steroid hormone signaling.

Neurotoxicity

Organotin compounds, including phenyltins, are known neurotoxins[10]. The mechanisms of neurotoxicity are complex and can involve the induction of neuronal apoptosis, disruption of calcium homeostasis, and interference with neurotransmitter systems[4].

Immunotoxicity

Phenyltin compounds have been shown to be immunotoxic, with effects observed on various immune cells[11]. This can lead to immunosuppression and an increased susceptibility to infections.

Genotoxicity

Some organotin compounds have demonstrated genotoxic potential[6]. This can include the induction of chromosomal aberrations and DNA damage.

Experimental Protocols

This section details methodologies for key experiments used to assess the toxicology of organotin compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound (or a surrogate) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This method is used to estimate the LD50 value with a reduced number of animals.

Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next animal is given a lower dose.

Protocol:

-

Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of the test substance using a gavage needle. The initial dose is selected based on available information, or a default of 175 mg/kg.

-

Observation: Observe the animal for signs of toxicity and mortality for at least 14 days.

-

Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is increased or decreased by a constant factor (e.g., 3.2).

-

LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the dosed animals.

Mandatory Visualizations

Signaling Pathways

Caption: Overview of potential toxicological pathways of this compound.

Experimental Workflow

Caption: General experimental workflow for toxicological assessment.

Conclusion

This compound is a hazardous organotin compound with a high potential for acute and chronic toxicity. While specific data on this compound is limited, the extensive information available for structurally similar triphenyltin compounds provides a strong basis for risk assessment and safe handling procedures. The primary toxicological concerns are acute lethality via inhalation, ingestion, and dermal contact, as well as potential for neurotoxicity, immunotoxicity, and developmental and reproductive effects. Researchers, scientists, and drug development professionals must handle this compound with extreme caution, utilizing appropriate personal protective equipment and engineering controls to minimize exposure. Further research is warranted to fully elucidate the toxicological profile of this compound.

References

- 1. aphis.usda.gov [aphis.usda.gov]

- 2. The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triphenyltin as a potential human endocrine disruptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Table 3-12, Genotoxicity of Organotin Compounds In Vivo - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Triphenyltin Compounds (CICADS) [inchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Developmental neuropathology of organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Solubility of Hexaphenyldistannane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexaphenyldistannane in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document synthesizes available qualitative information and presents quantitative data for a closely related organotin compound, fenbutatin oxide, to provide an informed perspective. This guide includes a summary of solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound and a Related Compound

To provide a quantitative frame of reference, the following table summarizes the solubility of fenbutatin oxide, a structurally related organotin compound. It is crucial to note that while analogous, these values are not a direct representation of this compound's solubility but can serve as a useful estimate for researchers.

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility of Fenbutatin Oxide (g/L) |

| Acetone | C₃H₆O | Aprotic, Polar | 23 | 6[5] |

| Benzene | C₆H₆ | Aprotic, Non-Polar | 23 | 140[5] |

| Dichloromethane | CH₂Cl₂ | Aprotic, Moderately Polar | 23 | 380[5] |

Experimental Protocols

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. The "shake-flask" method is a widely accepted and robust technique for this purpose.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps or a jacketed glass vessel

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Saturated Solution (Shake-Flask Method): a. Add an excess amount of crystalline this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation. b. Accurately pipette a known volume of the chosen organic solvent into the vial. c. Tightly seal the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the undissolved solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid. The filter should be compatible with the solvent.

-

Concentration Analysis: a. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. b. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or GC with an appropriate detector. c. Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the sample.

-

Data Reporting: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Safety Precautions:

-

This compound and many organic solvents are hazardous. All experimental work should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed safety information.

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Key Reactive Sites of the Hexaphenyldistannane Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenyldistannane, [(C₆H₅)₃Sn]₂, is an organotin compound that serves as a valuable reagent and precursor in organic and organometallic synthesis. Its reactivity is primarily dictated by the nature of its tin-tin (Sn-Sn) and tin-carbon (Sn-C) bonds. Understanding the key reactive sites on this molecule is crucial for its effective utilization in the synthesis of complex molecules, including those with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the core reactive sites of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its chemical behavior.

Core Reactive Sites

The primary loci of reactivity on the this compound molecule are the tin-tin single bond and the six tin-carbon bonds. The phenyl groups themselves can also participate in electrophilic aromatic substitution reactions, although this is a less common reaction pathway compared to the cleavage of the Sn-Sn and Sn-C bonds.

The Tin-Tin (Sn-Sn) Bond

The Sn-Sn bond is the most reactive site in the this compound molecule. It is susceptible to cleavage by a variety of reagents and conditions, including homolytic cleavage by heat or light, and heterolytic cleavage by electrophiles and nucleophiles.

Homolytic Cleavage: The relatively weak nature of the Sn-Sn bond allows for its homolytic cleavage to form two triphenyltin radicals (Ph₃Sn•). This process can be initiated by heat or ultraviolet (UV) light.

(C₆H₅)₃Sn-Sn(C₆H₅)₃ → 2 (C₆H₅)₃Sn•

The triphenyltin radical is a key intermediate that can participate in a variety of subsequent reactions, such as radical additions to unsaturated compounds and halogen abstraction reactions.

Electrophilic Cleavage: The Sn-Sn bond is readily cleaved by electrophiles, such as halogens. For instance, the reaction with iodine (I₂) proceeds smoothly to yield two equivalents of triphenyltin iodide.

(C₆H₅)₃Sn-Sn(C₆H₅)₃ + I₂ → 2 (C₆H₅)₃SnI

This reaction is a convenient method for the synthesis of triorganotin halides.

Nucleophilic Cleavage: Strong nucleophiles, such as organolithium reagents, can also cleave the Sn-Sn bond. For example, reaction with an alkyllithium reagent can lead to the formation of a triorganotin lithium compound and a tetraorganotin compound.

(C₆H₅)₃Sn-Sn(C₆H₅)₃ + RLi → (C₆H₅)₃SnLi + RSn(C₆H₅)₃

The Tin-Carbon (Sn-C) Bonds

The six Sn-C bonds in this compound are also reactive sites, although generally less so than the Sn-Sn bond. These bonds are polar, with the carbon atom being more electronegative than the tin atom, making the tin atom susceptible to electrophilic attack and the carbon atom susceptible to nucleophilic attack, although the latter is less common for aryl groups.

Electrophilic Cleavage: Strong electrophiles can cleave the Sn-C bonds. This reactivity is a general feature of aryl-tin compounds. The cleavage of an aryl group from tin is generally easier than that of an alkyl group.

The Phenyl Groups

The phenyl groups in this compound can undergo electrophilic aromatic substitution (SₑAr) reactions. The triphenylstannyl group ((C₆H₅)₃Sn-) is generally considered to be an activating group and an ortho-, para-director, although the steric bulk of the group can influence the regioselectivity of the substitution.

Quantitative Data

The following table summarizes key quantitative data related to the structure and reactivity of this compound.

| Parameter | Value | Reference |

| Sn-Sn Bond Length | 2.77 - 2.79 Å | [1] |

| Sn-C Bond Length | ~2.15 Å | [1] |

| Sn-Sn Bond Dissociation Energy | 63.8 ± 3.7 kcal/mol | [1] |

Experimental Protocols

Synthesis of Triphenyltin Iodide via Cleavage of the Sn-Sn Bond

Objective: To synthesize triphenyltin iodide by the electrophilic cleavage of the tin-tin bond in this compound with iodine.

Materials:

-

This compound

-

Iodine (I₂)

-

A suitable solvent (e.g., chloroform, benzene, or diethyl ether)

Procedure:

-

Dissolve a known quantity of this compound in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, prepare a solution of an equimolar amount of iodine in the same solvent.

-

Slowly add the iodine solution to the this compound solution at room temperature with continuous stirring.

-

The reaction is typically rapid, and the disappearance of the purple color of the iodine indicates the completion of the reaction.

-

The solvent can be removed under reduced pressure to yield the crude triphenyltin iodide.

-

The product can be purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether.

Expected Yield: The reaction generally proceeds in high yield, often exceeding 90%.

Mandatory Visualizations

Caption: Molecular structure of this compound highlighting the reactive Sn-Sn and Sn-C bonds.

Caption: Workflow for the electrophilic cleavage of the Sn-Sn bond in this compound.

Caption: Logical relationship diagram illustrating the hierarchy and types of reactions at the key reactive sites.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for hexaphenyldistannane and related organotin compounds. It includes detailed explanations of the naming conventions, a summary of key physical and chemical properties in tabular format for easy comparison, and a detailed experimental protocol for the synthesis of the parent compound, this compound.

IUPAC Nomenclature of Organotin Compounds

The systematic naming of organotin compounds, including this compound and its derivatives, follows the principles of substitutive nomenclature as recommended by IUPAC for organometallic compounds of Group 14 elements.

Parent Hydrides: Stannane and Distannane

The foundation of the nomenclature lies in the parent hydrides of tin. For compounds containing a single tin atom, the parent hydride is stannane (SnH₄) . For compounds containing a tin-tin bond, the parent hydride is distannane (H₃Sn-SnH₃) .

Substitutive Naming Convention

Organic groups attached to the tin atom(s) are treated as substituents and are listed as prefixes to the parent hydride name. The prefixes are arranged in alphabetical order. Multipliers such as "di-", "tri-", "tetra-", etc., are used to indicate the presence of multiple identical substituents.

This compound:

The correct IUPAC name for the compound with the chemical formula (C₆H₅)₃Sn-Sn(C₆H₅)₃ is 1,1,1,2,2,2-hexaphenyldistannane .

-

"distannane" : Indicates the parent hydride with two tin atoms.

-

"hexaphenyl" : Indicates the presence of six phenyl (C₆H₅) groups.

-

"1,1,1,2,2,2-" : These locants specify the position of the phenyl groups on the two tin atoms of the distannane chain.

Naming Related Compounds

The same principles apply to related compounds with different or mixed substituent groups.

-

Symmetrically Substituted Distannanes: For a compound like (p-CH₃C₆H₄)₃Sn-Sn(p-CH₃C₆H₄)₃, the IUPAC name is 1,1,1,2,2,2-hexa(p-tolyl)distannane . The substituent "tolyl" refers to the CH₃C₆H₄ group, and the "p-" indicates the para position of the methyl group on the phenyl ring.

-

Unsymmetrically Substituted Distannanes: For a compound with different substituents on each tin atom, such as (C₆H₅)₃Sn-Sn(CH₃)₃, the IUPAC name is 1,1,1-trimethyl-2,2,2-triphenyldistannane . The substituents are listed alphabetically ("methyl" before "phenyl").

The following diagram illustrates the logical hierarchy for determining the IUPAC name of a substituted distannane.

A Technical Guide to Triphenylamine: Commercial Availability, Synthesis, and Applications

An important clarification regarding your request: The provided CAS number, 603-34-9, corresponds to Triphenylamine , not Hexaphenyldistannane. This guide will proceed with in-depth technical information on Triphenylamine, assuming the CAS number is the correct identifier for your compound of interest.

This technical guide provides a comprehensive overview of Triphenylamine (CAS 603-34-9), a versatile organic compound with significant applications in research and development, particularly in the fields of materials science and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, experimental protocols, and key applications.

Commercial Availability and Supplier Data

Triphenylamine is readily available from a variety of chemical suppliers. The following table summarizes key quantitative data from several major distributors, facilitating a comparative analysis for procurement.

| Supplier | Purity/Assay | Melting Point (°C) | Boiling Point (°C) | Molecular Weight ( g/mol ) | CAS Number |

| Sigma-Aldrich | 98%[1] | 124-128 | 347-348 | 245.32[1] | 603-34-9[1] |

| Fisher Scientific | 98%[1] | - | - | 245.32[1] | 603-34-9[1] |

| Biosynth | - | - | - | - | 603-34-9[2] |

| BLD Pharm | - | - | - | 245.32 | 603-34-9[3] |

| Spectrum Chemical | - | - | - | - | 603-34-9[4] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of Triphenylamine in a laboratory setting. The following sections outline protocols for its synthesis.

2.1. Synthesis of Triphenylamine via Ullmann Condensation

The Ullmann condensation is a classic and widely used method for the synthesis of triarylamines. This protocol is a representative example of this approach.

Materials and Reagents:

-

Diphenylamine

-

Iodobenzene

-

Potassium carbonate (K₂CO₃)

-

Copper powder (Cu)

-

Nitrobenzene (solvent)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Büchner funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add diphenylamine (1 equivalent), iodobenzene (1.1 equivalents), potassium carbonate (2 equivalents), and copper powder (0.2 equivalents).

-

Solvent Addition: Add nitrobenzene to the flask to serve as the solvent.

-

Reaction: Heat the mixture to reflux (approximately 210°C) with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 24-48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filter cake with dichloromethane.

-

Wash the filtrate sequentially with 10% HCl to remove unreacted diphenylamine, then with 10% NaOH to remove any acidic impurities, and finally with brine. .

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from ethanol to yield pure Triphenylamine.

-

Applications and Experimental Workflows

Triphenylamine and its derivatives are of significant interest due to their unique electronic and photophysical properties. They are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and as building blocks for novel pharmaceuticals and functional materials.

3.1. Role in Organic Light-Emitting Diodes (OLEDs)

Triphenylamine-based materials are integral to the fabrication of highly efficient OLEDs. They are primarily used in the hole-transport layer (HTL) due to their excellent hole mobility and suitable energy levels.

Experimental Workflow for OLED Fabrication:

The following diagram illustrates a typical workflow for the fabrication of a multilayer OLED device incorporating a Triphenylamine-based hole-transport layer.

This workflow highlights the sequential deposition of organic layers, including the critical Triphenylamine-based HTL, onto a substrate, followed by cathode deposition and encapsulation to protect the device from environmental degradation. The final step involves characterizing the device's performance.

3.2. Application in Supramolecular Photosensitizers

Recent research has shown that Triphenylamine can be a core component of supramolecular constructs that exhibit aggregation-induced emission, enhancing the efficiency of photooxidation reactions. This has potential applications in photodynamic therapy and environmental remediation.

Logical Relationship in Photosensitizer Action:

The following diagram illustrates the logical relationship of the components and processes involved in the action of a Triphenylamine-based supramolecular photosensitizer.

This diagram shows how the Triphenylamine core and a pyrazine unit form a supramolecular construct. Upon light excitation, this construct exhibits aggregation-induced emission, leading to the efficient generation of reactive oxygen species, which in turn drive the photooxidation of a target substrate.

References

Methodological & Application

Detailed protocol for the synthesis of Hexaphenyldistannane.

Application Note: Synthesis of Hexaphenyldistannane

Introduction

This compound, [(C₆H₅)₃Sn]₂, is a key organotin compound widely used as a precursor in the synthesis of other organotin reagents, polymers, and catalysts. Its Sn-Sn bond is reactive and can undergo cleavage to form triphenylstannyl anions, cations, or radicals. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via the reductive coupling of triphenyltin chloride using sodium metal in an inert solvent. This method, a variation of the Wurtz reaction, is a reliable and common procedure for forming Sn-Sn bonds.

Reaction Scheme

The overall reaction involves the coupling of two triphenyltin chloride molecules using sodium metal as the reducing agent, which proceeds as follows:

2 (C₆H₅)₃SnCl + 2 Na → (C₆H₅)₃Sn-Sn(C₆H₅)₃ + 2 NaCl

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product for a typical laboratory-scale synthesis.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Molar Ratio | Notes |

| Triphenyltin Chloride | C₁₈H₁₅ClSn | 385.48[1][2][3] | 51.88 | 20.00 | 1.0 | Starting Material |

| Sodium (Na) | Na | 22.99[4][5][6][7] | 56.55 | 1.30 | 1.1 | Reducing Agent (10% molar excess) |

| Product | ||||||

| This compound | C₃₆H₃₀Sn₂ | 700.04[8][9][10][11] | 25.94 (Theo.) | 18.16 (Theo.) | 0.5 (Theo.) | Melting Point: 233-237 °C[9][12] |

Theo. = Theoretical maximum

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of this compound.

Caption: Workflow for this compound Synthesis.

Detailed Experimental Protocol

5.1 Materials and Equipment

-

Triphenyltin chloride (C₁₈H₁₅ClSn)

-

Sodium metal (Na)

-

Anhydrous Xylene or Toluene

-

Isopropanol and Methanol

-

Toluene for recrystallization

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Nitrogen or Argon gas inlet and bubbler

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

5.2 Safety Precautions

-

Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle only under an inert liquid (like mineral oil) or in an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Organotin Compounds: Triphenyltin chloride and this compound are toxic. Avoid inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood.

-

Solvents: Xylene and toluene are flammable. Ensure the reaction is performed away from ignition sources.

5.3 Synthesis Procedure

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

-

Reagent Preparation: In the reaction flask, add 20.0 g (51.88 mmol) of triphenyltin chloride and 250 mL of anhydrous xylene. Stir the mixture to dissolve the solid.

-

Sodium Addition: Carefully cut 1.30 g (56.55 mmol) of sodium metal into small pieces under mineral oil. Quickly dry the pieces with filter paper and add them to the reaction flask against a positive flow of inert gas.

-

Reaction: Heat the mixture to reflux (approx. 140 °C for xylene) using a heating mantle. Stir the reaction vigorously. The mixture will likely turn cloudy as sodium chloride precipitates. Maintain reflux for 4-6 hours.

-

Work-up - Quenching: After the reaction period, turn off the heat and allow the flask to cool to room temperature. Carefully quench any unreacted sodium by slowly adding 20 mL of isopropanol, followed by 20 mL of methanol. Stir for 30 minutes.

-

Work-up - Washing: Transfer the mixture to a separatory funnel. Add 100 mL of deionized water and shake gently. A white precipitate of sodium chloride will dissolve in the aqueous layer. Separate the layers and wash the organic layer two more times with 100 mL of water.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a white solid.

5.4 Purification

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot toluene (or chloroform).

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

5.5 Characterization

-

Yield: Calculate the percentage yield based on the initial amount of triphenyltin chloride.

-

Melting Point: Determine the melting point of the purified crystals. The literature value is 233-237 °C.[9][12] A sharp melting range close to this value indicates high purity.

-

Spectroscopy: Confirm the structure using NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) and compare the spectra to literature data.

References

- 1. Triphenyltin Chloride | CymitQuimica [cymitquimica.com]

- 2. Triphenyltin Chloride | C18H15ClSn | CID 12540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. webqc.org [webqc.org]

- 5. What is the molar mass of sodium (Na)? | Study Prep in Pearson+ [pearson.com]

- 6. quora.com [quora.com]

- 7. What Is the Atomic Mass of Sodium? - Chemistry Q&A [unacademy.com]

- 8. echemi.com [echemi.com]

- 9. Hexaphenylditin | Distannane, hexaphenyl- | C36H30Sn2 - Ereztech [ereztech.com]

- 10. CharChem. Hexaphenyldistannan [charchem.org]

- 11. Hexaphenylditin [webbook.nist.gov]

- 12. Hexaphenylditin(IV)CAS #: 1064-10-4 [eforu-chemical.com]

Application Notes and Protocols for the Stille Coupling Reaction Using Hexaphenyldistannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. This reaction is widely utilized in organic synthesis due to its tolerance of a wide variety of functional groups, mild reaction conditions, and the stability of the organotin reagents to air and moisture.[1][2] A notable variation of this reaction is the Stille-Kelly coupling, an intramolecular process that employs a distannane reagent, such as hexaphenyldistannane, to facilitate the cyclization of dihalides. This application note provides a detailed overview of the mechanism, experimental protocols, and applications of the Stille coupling reaction with a specific focus on the use of this compound.

Mechanism of the Stille-Kelly Coupling with this compound

The Stille-Kelly coupling reaction using this compound is a tandem process that involves an initial in-situ formation of an arylstannane followed by an intramolecular Stille coupling. The catalytic cycle can be broken down into the following key steps:

-

Oxidative Addition (I): The active Pd(0) catalyst undergoes oxidative addition to the more reactive carbon-halogen bond (e.g., C-I or C-Br) of the dihalide substrate to form a Pd(II) intermediate.

-

Transmetalation (I): The resulting Pd(II) complex reacts with this compound in a transmetalation step. One of the phenyl groups from the distannane is transferred to the palladium center, displacing the halide and forming a triorganotin halide byproduct.

-

Reductive Elimination (I): The newly formed organopalladium complex undergoes reductive elimination to yield an arylstannane intermediate and regenerate the Pd(0) catalyst.

-

Oxidative Addition (II): The regenerated Pd(0) catalyst then undergoes a second, intramolecular oxidative addition to the remaining carbon-halogen bond within the newly formed arylstannane.

-

Transmetalation (II): An intramolecular transmetalation occurs where the tin-bound aryl group displaces the halide on the palladium center.

-

Reductive Elimination (II): The final step is a reductive elimination that forms the new carbon-carbon bond, yielding the cyclized product and regenerating the Pd(0) catalyst for the next cycle.

This tandem nature of the Stille-Kelly reaction allows for the efficient synthesis of cyclic and polycyclic aromatic compounds from readily available dihaloarenes.[2]

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Stille-Kelly coupling reaction.

Caption: Catalytic cycle of the intramolecular Stille-Kelly coupling reaction.

Applications in Synthesis

The intramolecular Stille coupling using this compound is a valuable tool for the synthesis of various carbocyclic and heterocyclic systems, particularly in the construction of five- and six-membered rings.[2] A significant application is in the synthesis of phenanthridines and their derivatives, which are important structural motifs in many biologically active compounds and functional materials.

Experimental Protocols

The following are generalized protocols for performing intermolecular and intramolecular Stille couplings. Specific conditions should be optimized for each substrate.

Protocol 1: General Intermolecular Stille Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an organic halide with an organostannane.

Materials:

-

Organic halide (e.g., aryl iodide, bromide, or triflate)

-

Organostannane reagent

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Solvent (e.g., Toluene, THF, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the organic halide (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and any additional ligand.

-

Add the degassed solvent via syringe.

-

Add the organostannane (1.0-1.2 equiv) to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature.

-

Work-up the reaction, which may include quenching with an aqueous solution of KF to precipitate tin byproducts, followed by extraction with an organic solvent.

-

Purify the crude product by flash column chromatography.

Protocol 2: Intramolecular Stille-Kelly Coupling for Phenanthridine Synthesis

This protocol is adapted from procedures for the synthesis of phenanthridines via an intramolecular Stille-Kelly reaction.

Materials:

-

2-Halogenated N-(2-halophenyl)benzamide (or similar dihalide precursor)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., dry, degassed toluene or xylene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve the dihalide precursor (1.0 equiv) in the chosen solvent.

-

Add this compound (0.5-1.0 equiv).

-

Add the palladium catalyst (0.05-0.1 equiv).

-

Heat the reaction mixture at reflux (typically 110-140 °C) and monitor the progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite to remove palladium black.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired phenanthridine product.

Quantitative Data Summary

The following table summarizes representative data for Stille-Kelly coupling reactions leading to the formation of cyclic products. Please note that specific yields are highly substrate-dependent.

| Entry | Dihalide Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-Bromo-N-(2-bromophenyl)benzamide | Pd(PPh₃)₄ (10) | Toluene | 110 | 24 | Phenanthridin-6(5H)-one | 75-85 |

| 2 | 1,2-Dibromobenzene | Pd(PPh₃)₄ (5) | Xylene | 140 | 18 | Triphenylene | 60-70 |

| 3 | 2,2'-Dibromobiphenyl | Pd(PPh₃)₄ (10) | Toluene | 110 | 16 | Dihydrophenanthrene | 80-90 |

Note: The data in this table is compiled from general literature knowledge of Stille-Kelly reactions and may not represent specific experiments with this compound. Yields are approximate and will vary based on the specific substrates and reaction conditions.

Logical Workflow for a Stille-Kelly Coupling Experiment

The following diagram outlines the logical workflow for setting up and executing an intramolecular Stille-Kelly coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with Hexaphenyldistannane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting and utilizing palladium catalysts for cross-coupling reactions involving hexaphenyldistannane. The primary application of this reagent is in the Stille cross-coupling reaction, a versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and phenylated compounds.

Introduction to Stille Cross-Coupling with this compound

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate.[1][2] this compound ((C₆H₅)₃Sn-Sn(C₆H₅)₃) serves as a stable, solid source of a phenyl group for transfer in these reactions. This method is widely employed in organic synthesis due to its tolerance of a wide variety of functional groups, relatively mild reaction conditions, and the stability of the organotin reagent to air and moisture.[1]

The general scheme for the Stille coupling of an aryl halide with this compound to form a biaryl product is shown below:

Ar-X + (Ph₃Sn)₂ → Ar-Ph + Ph₃SnX + Ph₃SnSnPh₃ (unreacted)

Where: Ar = Aryl group, X = Halide (I, Br, Cl) or Triflate (OTf), Ph = Phenyl group

A key advantage of using this compound is that only one of the two Sn-Ph₃ groups typically participates in the catalytic cycle, leaving the other as a recoverable byproduct.

Selecting the Appropriate Palladium Catalyst

The choice of palladium catalyst is crucial for the success of the Stille coupling reaction. The most commonly employed catalysts are palladium(0) complexes or palladium(II) precursors that are reduced in situ to the active Pd(0) species.

Commonly Used Palladium Catalysts:

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: This is a versatile and widely used air-sensitive catalyst.[3] It is often used directly as the Pd(0) source.

-

Palladium(II) Acetate [Pd(OAc)₂]: A stable Pd(II) salt that is reduced in situ to Pd(0) by phosphine ligands or other reducing agents present in the reaction mixture. It is often used in combination with phosphine ligands.

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]: Another common Pd(0) source, often used with a variety of phosphine ligands.

The Role of Ligands:

Phosphine ligands are essential components of the catalytic system. They stabilize the palladium center, influence its reactivity, and facilitate the key steps of the catalytic cycle. The choice of ligand can significantly impact the reaction rate and yield.

-

Triphenylphosphine (PPh₃): A standard, robust ligand often used with Pd(OAc)₂ or as part of the Pd(PPh₃)₄ complex.

-

Tri(o-tolyl)phosphine (P(o-tol)₃): A bulkier ligand that can sometimes improve reaction outcomes.

-

1,3-Bis(diphenylphosphino)propane (dppp): A bidentate phosphine ligand that can enhance catalyst stability and activity.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille cross-coupling reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

References

Application Notes and Protocols for Hexaphenyldistannane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenyldistannane, (C₆H₅)₆Sn₂, is a valuable reagent in organic synthesis, primarily serving as a precursor to the triphenyltin radical (Ph₃Sn•) under photochemical or thermal conditions. This reactive intermediate participates in a variety of transformations, including reductions, radical cyclizations, and intermolecular additions. Additionally, this compound can be employed in palladium-catalyzed cross-coupling reactions. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in key organic transformations.

Photochemical Generation of Triphenyltin Radicals

Application Notes:

This compound readily undergoes homolytic cleavage of the Sn-Sn bond upon irradiation with UV light (typically around 254 nm) to generate two equivalents of the triphenyltin radical. These radicals can initiate a variety of radical chain reactions. One of the most common applications is the reduction of organic halides to the corresponding alkanes, where the triphenyltin radical abstracts a halogen atom, and the resulting alkyl radical is quenched by a hydrogen atom source. This methodology is particularly useful for the dehalogenation of sensitive substrates under mild conditions.

Logical Relationship: Generation and Reaction of Triphenyltin Radical

Caption: Photochemical initiation and propagation steps in a radical chain reaction mediated by this compound.

Experimental Protocol: Photochemical Reduction of an Alkyl Halide

Objective: To reduce an alkyl bromide to the corresponding alkane using this compound as a photochemical radical initiator.

Materials:

-

Alkyl bromide (1.0 mmol)

-

This compound (0.6 mmol, 1.2 equiv of SnPh₃)

-

Tributyltin hydride (1.2 mmol) as a hydrogen atom source

-

Benzene (or other suitable solvent), degassed (20 mL)

-

Quartz reaction vessel

-

UV lamp (e.g., 254 nm)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a quartz reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl bromide (1.0 mmol) and this compound (0.6 mmol) in degassed benzene (20 mL) under an inert atmosphere (e.g., argon or nitrogen).

-

Add tributyltin hydride (1.2 mmol) to the solution.

-

Irradiate the stirred solution with a UV lamp at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the alkane product. The tin byproducts can be challenging to remove completely; washing the organic extracts with a saturated aqueous solution of KF can help precipitate tributyltin fluoride.

Quantitative Data: Photochemical Reduction of Alkyl Halides

| Entry | Alkyl Halide | Product | Yield (%) | Reference |

| 1 | 1-Bromoadamantane | Adamantane | 95 | Analogous to hexabutyldistannane reactions |

| 2 | Bromocyclohexane | Cyclohexane | 92 | Analogous to hexabutyldistannane reactions |

| 3 | 1-Bromododecane | Dodecane | 98 | Analogous to hexabutyldistannane reactions |

| Note: Data is representative of typical yields for radical reductions of alkyl halides using organotin reagents under photochemical conditions. |

Palladium-Catalyzed Cross-Coupling Reactions (Stille-Type Coupling)

Application Notes:

This compound can serve as a source of the triphenylstannyl group in palladium-catalyzed Stille cross-coupling reactions. In this transformation, an organostannane couples with an organic halide or triflate in the presence of a palladium catalyst to form a new carbon-carbon bond. While less common than tributyltin derivatives, this compound can be used to introduce a phenyl group. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligands, and solvent is crucial for achieving high yields and selectivities.

Experimental Workflow: Stille Cross-Coupling Reaction

Caption: A typical experimental workflow for a Stille cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Phenylation of an Aryl Halide

Objective: To synthesize a biaryl compound via the Stille coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (0.55 mmol, 1.1 equiv of SnPh₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Toluene, anhydrous and degassed (10 mL)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (0.55 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous and degassed toluene (10 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with a saturated aqueous solution of KF to precipitate the tin byproducts.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the biaryl.

Quantitative Data: Stille Coupling with Aryl Halides

| Entry | Aryl Halide | Product | Yield (%) | Reference |

| 1 | 4-Iodotoluene | 4-Methylbiphenyl | 85 | General Stille coupling literature |

| 2 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 78 | General Stille coupling literature |

| 3 | 2-Bromopyridine | 2-Phenylpyridine | 72 | General Stille coupling literature |

| Note: Yields are representative for Stille couplings of aryl halides with organotin reagents. |

Other Applications

Application Notes:

-

Homolytic Aromatic Substitution: Triphenyltin radicals generated from this compound can add to aromatic rings to achieve homolytic aromatic substitution, providing a pathway for the phenylation of arenes.

-

Barbier-Type Reactions: In the presence of a metal such as magnesium or zinc, this compound can participate in Barbier-type reactions with carbonyl compounds, although this application is less common.

-

Reactions with Diazonium Salts: Aryl diazonium salts can react with this compound to produce biaryl compounds, likely through a radical mechanism.

Due to the limited availability of specific and detailed protocols for these applications of this compound, researchers are encouraged to adapt procedures from related organotin reagents and to perform thorough reaction optimization.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should always be taken when handling organotin compounds, which are toxic. All reactions should be performed in a well-ventilated fume hood.

Application Notes and Protocols: Hexaphenyldistannane in Polymer Synthesis

A thorough review of scientific literature reveals no established applications of hexaphenyldistannane as an initiator, monomer, or catalyst in conventional polymer synthesis. While organotin compounds, in general, play various roles in polymer chemistry, this compound specifically is not documented as a reagent for polymerization processes such as radical, cationic, anionic, or condensation polymerizations.

Searches for the use of this compound in polymerization have yielded no specific protocols, quantitative data, or reaction mechanisms. The synthesis of polystannanes, which are polymers with a tin backbone, typically involves the dehydrogenative coupling of organostannanes or the Wurtz-type coupling of dichlorodiorganostannanes, rather than the use of this compound.

Given the absence of published data on this specific application, this document cannot provide detailed application notes or experimental protocols as requested. The scientific community has not reported the use of this compound for the synthesis of polymers. Therefore, no signaling pathways, experimental workflows, or logical relationships involving this compound in polymerization can be diagrammatically represented.

It is recommended that researchers interested in the application of organotin compounds in polymer synthesis consult literature on more commonly used reagents such as organotin hydrides, alkoxides, or halides, which have well-documented roles as catalysts, initiators, or precursors.

For professionals in drug development, the lack of data on polymers derived from this compound means there is no information on their biocompatibility, degradation, or potential as drug delivery vehicles. Any exploration into this area would constitute novel research.

Application Notes & Protocols: Palladium-Catalyzed Phenylation of Aryl Halides using Hexaphenyldistannane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, including pharmaceutical development.[1][2] This reaction typically involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[1] Hexaphenyldistannane ((Ph₃Sn)₂), a stable, solid reagent, serves as an effective source of a phenyl group for the phenylation of aryl halides. This protocol outlines the general reaction conditions, a detailed experimental procedure, and key considerations for this transformation. Organotin reagents are known for their stability to air and moisture and their tolerance of a wide variety of functional groups.[1][3] However, it is crucial to note that all organotin compounds are highly toxic and should be handled with appropriate safety precautions.[1][4]

Catalytic Cycle and Experimental Workflow

The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are: 1) Oxidative addition of the aryl halide to the Pd(0) complex, 2) Transmetalation of the phenyl group from the tin reagent to the palladium(II) complex, and 3) Reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[3]

Caption: General Workflow for Stille Coupling.

Key Reaction Parameters